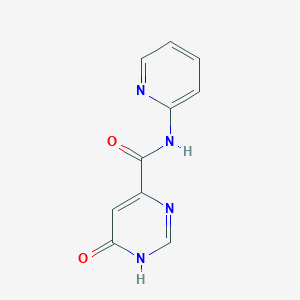
6-ヒドロキシ-N-(ピリジン-2-イル)ピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of hydroxyl and carboxamide functional groups contributes to its reactivity and potential for forming hydrogen bonds, which can be crucial in drug design and molecular interactions.
科学的研究の応用
6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target organism or cells .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the growth and proliferation ofMycobacterium tuberculosis .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Action Environment
The reaction conditions for the synthesis of similar compounds have been shown to be mild and metal-free , suggesting that the compound may be stable under a variety of conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Hydroxylation and Carboxamidation: The hydroxyl group can be introduced through a hydroxylation reaction, while the carboxamide group can be formed through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine group under suitable conditions.
Substitution: The pyridine and pyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or alkylated derivatives.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)pyrimidine-4-carboxamide: Lacks the hydroxyl group, which may affect its hydrogen bonding and reactivity.
6-hydroxy-N-(pyridin-2-yl)pyrimidine-2-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its biological activity.
Uniqueness
6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological interactions. The combination of hydroxyl and carboxamide groups in the same molecule provides a versatile scaffold for drug design and other applications.
特性
IUPAC Name |
6-oxo-N-pyridin-2-yl-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9-5-7(12-6-13-9)10(16)14-8-3-1-2-4-11-8/h1-6H,(H,11,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKFAXTEZSQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














